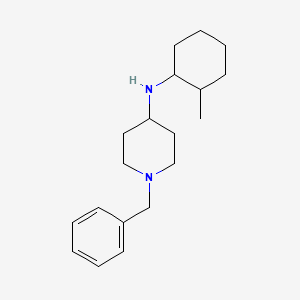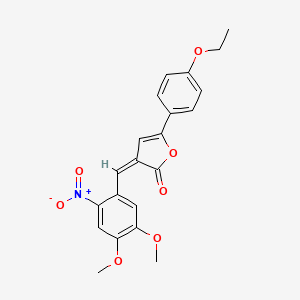![molecular formula C15H22N2O5 B5199876 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5199876.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in various physiological processes, including pain perception, mood regulation, and appetite. URB597 has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide works by inhibiting FAAH, which increases the levels of anandamide in the body. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, which are involved in various physiological processes, including pain perception, mood regulation, and appetite. By increasing the levels of anandamide, this compound may have therapeutic effects in various conditions.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in the body, which may have various physiological effects. Anandamide is involved in pain perception, mood regulation, and appetite, among other processes. By increasing the levels of anandamide, this compound may have analgesic, anxiolytic, and appetite-regulating effects.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for precise control of anandamide levels in the body. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data on its effects and potential therapeutic applications. However, this compound also has some limitations. It has a relatively short half-life, which limits its duration of action. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications in clinical settings.
未来方向
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide. One area of interest is its potential therapeutic applications in pain management. This compound has shown promising results in preclinical studies of various pain models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in addiction treatment. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential applications in other conditions, such as anxiety and depression.
合成方法
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-(2-methoxyethylamino)ethanol, followed by the addition of 2-(2-chloroethyl)ethylamine and subsequent reduction with lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield this compound.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various conditions. In preclinical studies, this compound has been shown to have analgesic effects in various pain models, including inflammatory and neuropathic pain. This compound has also been studied for its potential anti-anxiety effects, with promising results in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in addiction treatment.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-9-8-17-15(19)14(18)16-7-6-11-4-5-12(21-2)13(10-11)22-3/h4-5,10H,6-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDDWLPYPZIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)

![1-(4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5199841.png)
![ethyl [10-(N,N-diethylglycyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5199844.png)
![N-(5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B5199858.png)
![N-cycloheptyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5199862.png)
![2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5199867.png)
